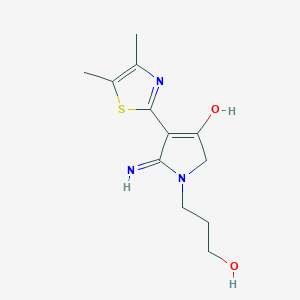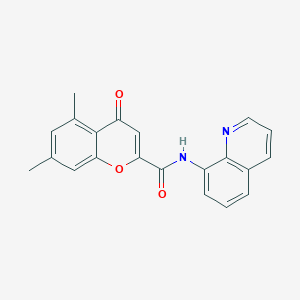![molecular formula C21H22N6 B11295200 N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295200.png)
N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2,4-diméthylphényl)-1-méthyl-N~6~-(4-méthylphényl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des pyrazolo[3,4-d]pyrimidines, qui sont connues pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N4-(2,4-diméthylphényl)-1-méthyl-N~6~-(4-méthylphényl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation du noyau pyrazolo[3,4-d]pyrimidine, suivie de l'introduction des groupes diméthylphényle et méthylphényle. Les réactifs couramment utilisés dans ces réactions comprennent diverses amines, aldéhydes et catalyseurs dans des conditions de température et de pression contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
N~4~-(2,4-diméthylphényl)-1-méthyl-N~6~-(4-méthylphényl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO~4~) et le trioxyde de chrome (CrO~3~).
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH~4~) et le borohydrure de sodium (NaBH~4~).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
N~4~-(2,4-diméthylphényl)-1-méthyl-N~6~-(4-méthylphényl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif ayant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N4-(2,4-diméthylphényl)-1-méthyl-N~6~-(4-méthylphényl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-(2,4-DIMETHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,4-diméthylphényl)acétamide
- 2-(diméthylamino)-2-[(4-méthylphényl)méthyl]-1-butan-1-one
- 2-(4-méthylphényl)phénylméthoxy-N,N-diméthyléthanamine
Unicité
N~4~-(2,4-diméthylphényl)-1-méthyl-N~6~-(4-méthylphényl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine est unique en raison de ses caractéristiques structurelles spécifiques et de la combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C21H22N6 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6/c1-13-5-8-16(9-6-13)23-21-25-19(17-12-22-27(4)20(17)26-21)24-18-10-7-14(2)11-15(18)3/h5-12H,1-4H3,(H2,23,24,25,26) |
Clé InChI |
DHLZJNFZPMUGBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11295134.png)
![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11295139.png)
![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11295148.png)
![5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11295149.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11295157.png)
![N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295160.png)
![2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11295163.png)
![Cyclopropyl{4-[2-(2-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11295175.png)

![2-Methoxy-1-(4-{2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11295189.png)
![1-(4-Ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295197.png)
![2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11295198.png)
